

Myristoyl Pentapeptide-8 chemical properties and structure

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Compound of Interest

Compound Name: Myristoyl Pentapeptide-8

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Myristoyl Pentapeptide-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-8, a synthetic lipopeptide known commercially as SymPeptide® 222, has garnered attention in the cosmetic and dermatological fields for its potential anti-aging and restorative properties.[1][2] This document provides a comprehensive technical overview of the chemical properties, structure, and purported mechanisms of action of **Myristoyl Pentapeptide-8**. It details exemplary experimental protocols for evaluating its biological efficacy based on methodologies applied to functionally similar peptides and presents hypothesized signaling pathways. Due to significant discrepancies and a lack of a registered CAS number in publicly available scientific literature and commercial datasheets, the precise amino acid sequence of this peptide remains unconfirmed. This guide acknowledges these ambiguities while presenting the available data to support further research and development.

Chemical Properties and Structure

Myristoyl Pentapeptide-8 is a signal peptide where a five-amino-acid chain is conjugated to myristic acid, a 14-carbon saturated fatty acid.[3][4] This myristoyl group enhances the peptide's lipophilicity, theoretically improving its penetration through the stratum corneum and bioavailability within the skin.[4][5]

Identity and Physical Properties

Quantitative data sourced from various suppliers are summarized below.

Property	Value	Source(s)
INCI Name	Myristoyl Pentapeptide-8	[1][6]
Molecular Formula	C ₃₄ H ₆₄ N ₁₀ O ₈	[1][7][8]
Molecular Weight	740.62 g/mol	[1][7][8]
Appearance	White to off-white powder	[1][6][7]
Purity	>95% - >98%	[1][6][7]
Solubility	Soluble in water or 1% acetic acid	[8][9]
CAS Number	Not Assigned / Not Available	[1][2][7]

Structural Information

A definitive, publicly verified amino acid sequence for **Myristoyl Pentapeptide-8** is not available. Commercial and technical sources present conflicting information:

- One supplier suggests the peptide contains arginine, aspartic acid, glycine, and lysine residues, which only accounts for four amino acids.[9]
- Another source provides the sequence H-Tyr-D-Ala-Gly-Phe-Leu-OH while paradoxically listing the molecular formula and weight cited in the table above, which do not match this sequence.[7]

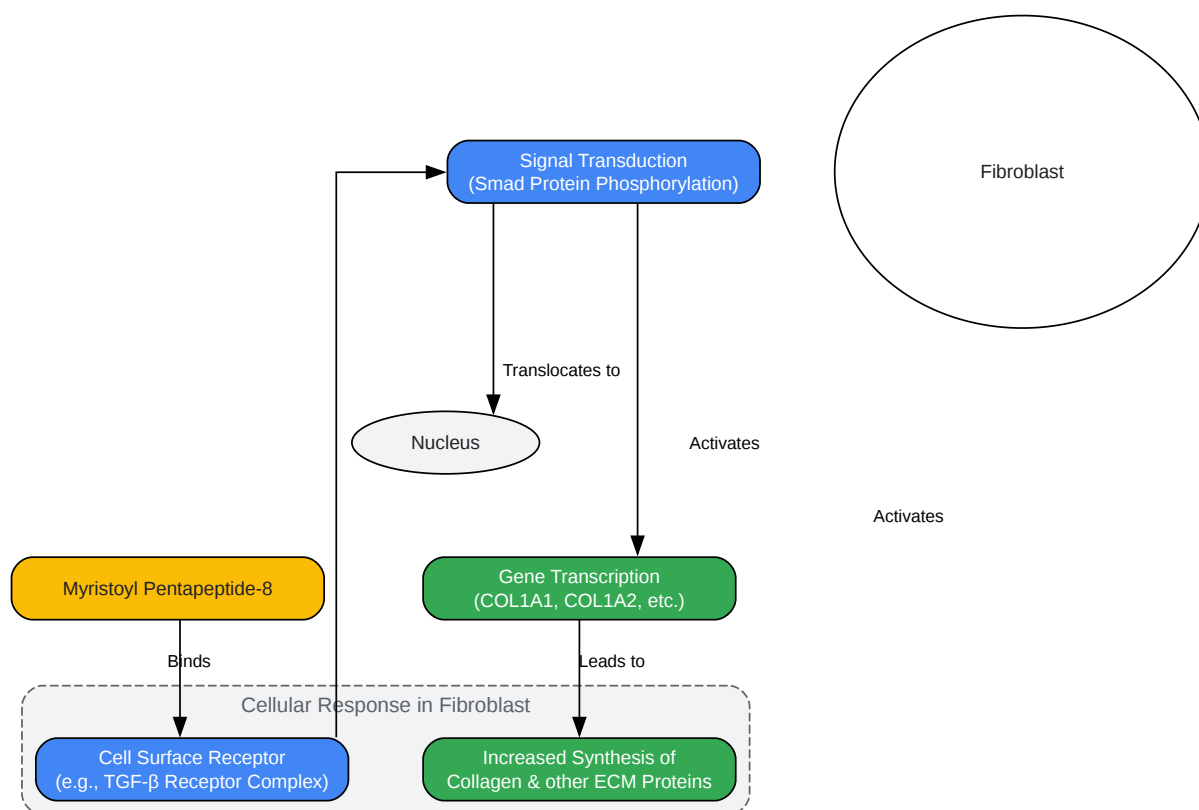
This lack of a consensus sequence is a critical information gap. The structural identity of "**Myristoyl Pentapeptide-8**" may vary between manufacturers. For any research or development application, direct analysis and confirmation of the sequence from the specific source material are imperative.

Purported Mechanism of Action and Signaling Pathways

Myristoyl Pentapeptide-8 is classified as a signal peptide, meaning it is thought to influence cellular behavior by binding to receptors and initiating intracellular signaling cascades.^{[3][10]} Its primary reported functions are the stimulation of extracellular matrix (ECM) protein synthesis and the enhancement of structural protein production, such as keratin.^{[11][12]}

Stimulation of Collagen and Dermal Matrix Synthesis

The peptide is reported to act as a "collagen booster," improving skin firmness and reducing the appearance of fine lines.^{[6][9]} This action is characteristic of signal peptides that mimic fragments of ECM proteins, such as the procollagen I fragment KTTKS (Lys-Thr-Thr-Lys-Ser).^[5] Such peptides are known to stimulate fibroblast activity. The proposed mechanism involves upregulating the synthesis of collagen and other ECM components, potentially through the Transforming Growth Factor-Beta (TGF- β) signaling pathway, a key regulator of fibroblast proliferation and matrix production.^[5] Additionally, some sources claim **Myristoyl Pentapeptide-8** upregulates Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF).^{[1][7][8]}



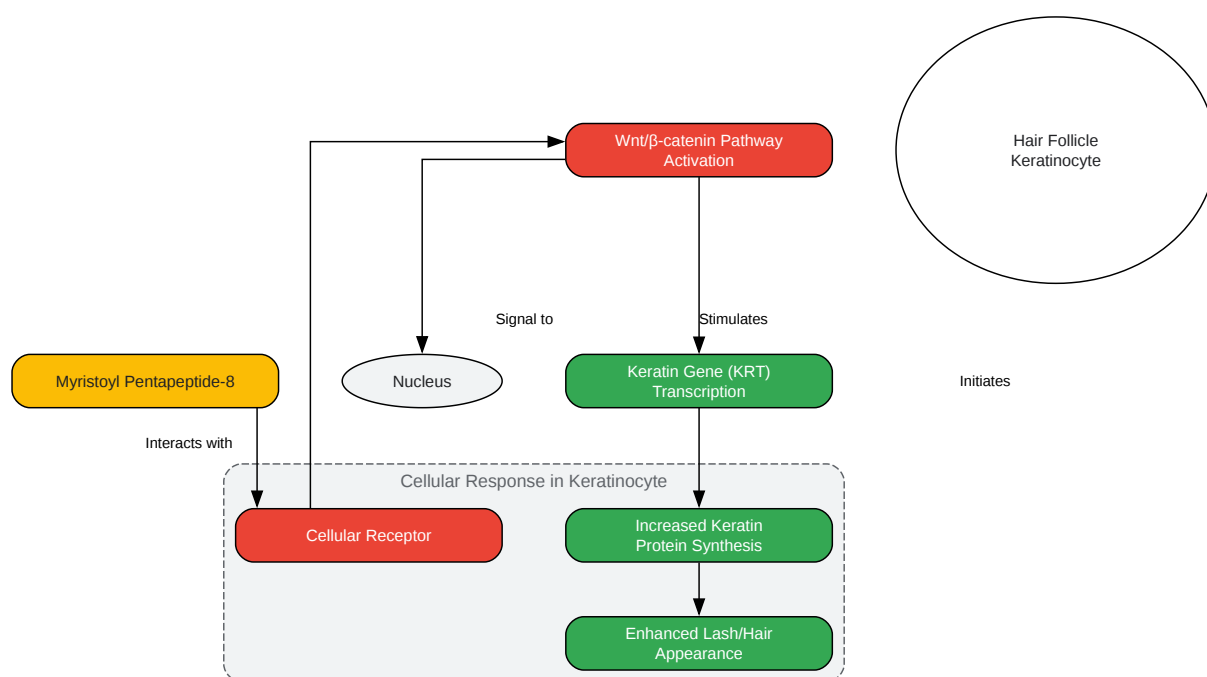
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Hypothesized signaling pathway for collagen synthesis.

Stimulation of Keratin Gene Expression

Myristoyl Pentapeptide-8 is also widely cited for its role in promoting eyelash and eyebrow growth.[9] This effect is attributed to the stimulation of keratin production.[11][12] While specific studies on **Myristoyl Pentapeptide-8** are lacking, research on the closely related Myristoyl Pentapeptide-17 has shown it can significantly upregulate the expression of various keratin (KRT) genes in in vitro skin models.[13][14] The proposed mechanism involves the peptide

influencing signaling pathways critical to hair follicle biology and keratinocyte differentiation, such as the Wnt/ β -catenin or MAPK pathways.[13]



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Hypothesized pathway for keratin gene expression.

Experimental Protocols

No peer-reviewed, detailed experimental protocols for **Myristoyl Pentapeptide-8** were identified. The following methodologies are provided as examples based on standard industry

practices and published studies on peptides with similar claimed functions, such as Palmitoyl-KTTKS and Myristoyl Pentapeptide-17.

Example Protocol: In Vitro Collagen Synthesis Assay

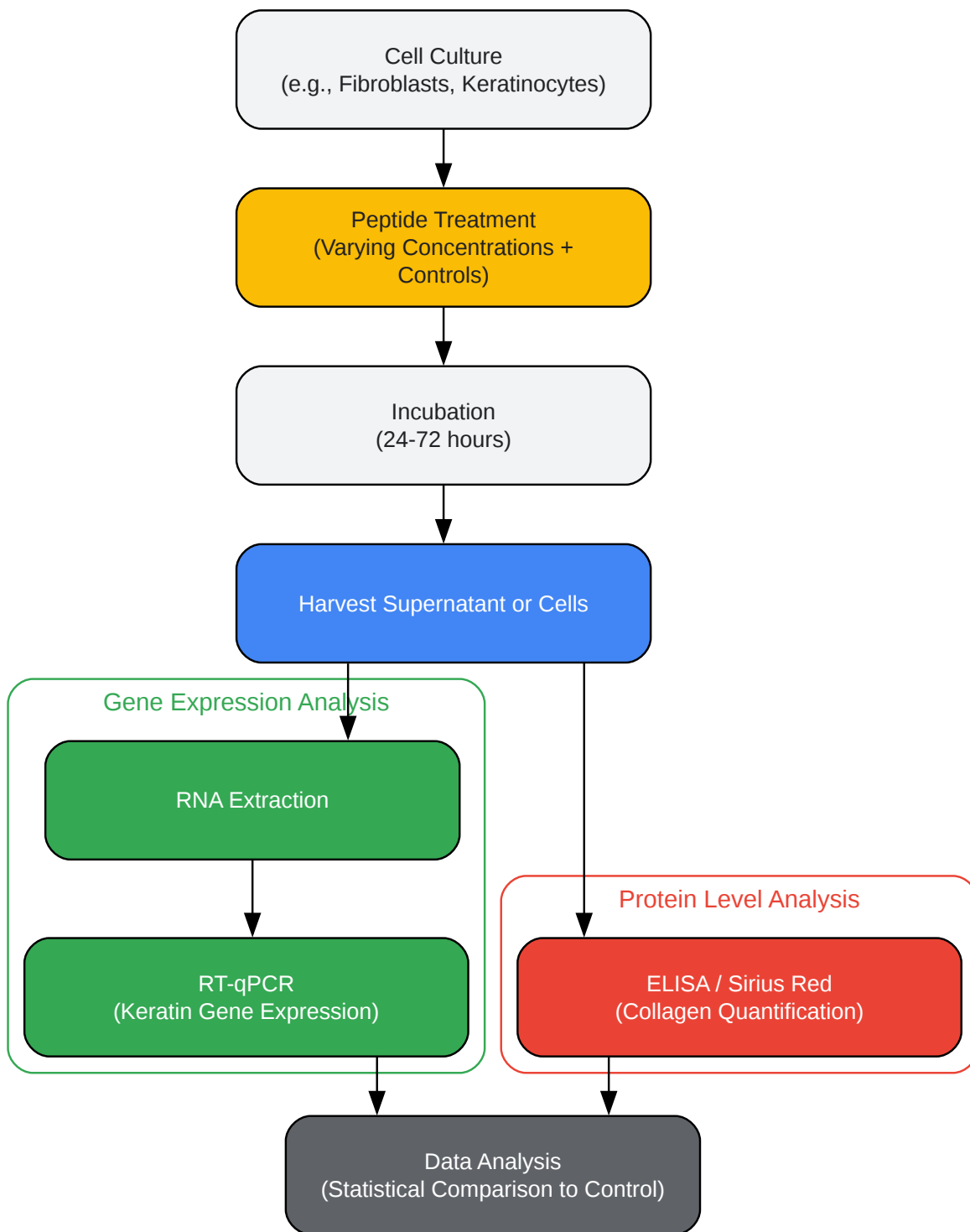
This protocol is adapted from methodologies used to assess collagen production by peptide amphiphiles like C16-KTTKS.[\[15\]](#)[\[16\]](#)

- Objective: To quantify the effect of **Myristoyl Pentapeptide-8** on Type I collagen production in primary Human Dermal Fibroblasts (HDFs).
- Methodology:
 - Cell Culture: Culture HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO₂.
 - Peptide Treatment: Seed HDFs into 24-well plates. Once confluent, replace the medium with serum-free DMEM containing various concentrations of **Myristoyl Pentapeptide-8** (e.g., 0.01, 0.1, 1, 10 µg/mL). Use untreated cells as a negative control and a known collagen stimulator like TGF-β1 (5 ng/mL) as a positive control. Incubate for 48-72 hours.
 - Quantification (ELISA): Collect the cell culture supernatant. Quantify the amount of secreted pro-collagen Type I using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
 - Quantification (Sirius Red Assay): Alternatively, fix the cells in the plate with Bouin's fluid. Stain the fixed cells with Sirius Red solution. After washing and elution, measure the absorbance of the eluate at 540 nm. Normalize the collagen amount to cell number, determined in parallel plates using an MTT or Crystal Violet assay.
- Data Analysis: Express results as a percentage change in collagen production relative to the untreated control. Perform statistical analysis using ANOVA or a t-test.

Example Protocol: In Vitro Keratin Gene Expression Assay

This protocol is based on methods used to evaluate the effect of Myristoyl Pentapeptide-17 on keratinocyte gene expression.[13][17]

- Objective: To measure the change in keratin gene expression in human keratinocytes or a full-thickness skin model after treatment with **Myristoyl Pentapeptide-8**.
- Methodology:
 - Model System: Use either a monolayer culture of normal human epidermal keratinocytes (NHEKs) or a 3D full-thickness skin equivalent model (e.g., EpiDermFT™).
 - Peptide Treatment: Treat the model system with a physiologically relevant concentration of **Myristoyl Pentapeptide-8** (e.g., 1-10 ppm) in an appropriate culture medium for 24-48 hours. Use an untreated model as a control.
 - RNA Extraction: Following incubation, harvest the cells or tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
 - Quantitative PCR (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for key keratin genes (e.g., KRT1, KRT10 for epidermal differentiation; KRT85, KRT31 for hair). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis: Calculate the relative fold change in gene expression using the $\Delta\Delta C_t$ method. A result greater than 1 indicates upregulation of the target gene.



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General workflow for in vitro peptide validation.

Conclusion and Future Directions

Myristoyl Pentapeptide-8 is a cosmetic ingredient with purported benefits for skin and hair, primarily attributed to its role as a signal peptide stimulating collagen and keratin synthesis. However, the lack of a unified, scientifically validated chemical structure presents a significant challenge for researchers. The conflicting information regarding its amino acid sequence means that "**Myristoyl Pentapeptide-8**" from different suppliers may not be the same molecule, necessitating rigorous analytical characterization prior to any study.

Future research should focus on:

- **Definitive Structural Elucidation:** Independent analysis (e.g., via mass spectrometry and NMR) of commercially available **Myristoyl Pentapeptide-8** to determine its true amino acid sequence.
- **Mechanism of Action Studies:** Elucidating the specific receptors and intracellular signaling pathways (e.g., TGF- β , Wnt, MAPK) modulated by a structurally confirmed version of the peptide.
- **Peer-Reviewed Efficacy Studies:** Publishing robust in vitro and clinical data to substantiate the claims of collagen and keratin enhancement, including dose-response and safety profiles.

Until such data becomes publicly available, the information in this guide should be used as a foundation for inquiry rather than a definitive record.

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